molecular formula C17H17ClN6O2 B116390 2-Oxo-Zoniporide Hydrochloride CAS No. 372078-42-7

2-Oxo-Zoniporide Hydrochloride

Cat. No.: B116390
CAS No.: 372078-42-7
M. Wt: 372.8 g/mol
InChI Key: OPNQWOPWCHKKNA-UHFFFAOYSA-N
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Description

2-Oxo-Zoniporide Hydrochloride is a chemical compound known for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). This compound is primarily used in scientific research to study myocardial ischemic injury due to its ability to inhibit NHE-1, which plays a crucial role in regulating intracellular pH and cell volume .

Chemical Reactions Analysis

2-Oxo-Zoniporide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis from Zoniporide.

    Reduction: Potential reduction reactions under specific conditions.

    Substitution: Possible substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include the use of aldehyde oxidase for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is 2-Oxo-Zoniporide .

Scientific Research Applications

Overview

2-Oxo-Zoniporide Hydrochloride is a chemical compound recognized primarily for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). This compound has garnered attention in scientific research, particularly in the fields of chemistry, biology, and medicine. Its mechanism of action involves the inhibition of NHE-1, which is crucial for regulating intracellular pH and cell volume, making it significant in studies related to myocardial ischemic injury.

Chemistry

  • Reference Material : this compound serves as a reference material for studying the activity of aldehyde oxidase and other related enzymes. This is particularly relevant in biochemical assays where precise measurements of enzyme activity are necessary.
  • Synthesis Studies : It has been utilized in various synthetic pathways, including its synthesis from Zoniporide through a series of oxidation reactions involving human aldehyde oxidase expressed in Escherichia coli .

Biology

  • Cellular Processes : The compound is investigated for its effects on cellular processes mediated by NHE-1. Studies have shown that inhibiting this exchanger can lead to significant changes in cellular homeostasis, particularly under conditions of ischemia.
  • Biotransformation Studies : The ecoAO system has demonstrated the ability to produce 2-Oxo-Zoniporide from Zoniporide efficiently, showcasing its potential for biotransformation studies .

Medicine

  • Therapeutic Applications : Research indicates potential therapeutic applications of this compound in treating myocardial ischemic injury. By inhibiting NHE-1, it helps mitigate cellular damage during ischemic events, making it a candidate for further clinical exploration.
  • Mechanistic Investigations : Studies have focused on the time-dependent formation of 2-Oxo-Zoniporide in human liver cytosol, providing insights into its metabolic pathways and potential interactions with other drugs .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis of 2-Oxo-ZoniporideChemical SynthesisUtilized ecoAO system to synthesize metabolites efficiently with minimal human intervention. Yields ranged from 10% to 25% for various substrates .
Mechanistic InvestigationPharmacokineticsIncreased formation of 2-Oxo-Zoniporide in liver cytosol pre-incubated with hydralazine plus GSH, indicating potential drug interactions .
Role in Ischemic InjuryMedical ApplicationDemonstrated that inhibition of NHE-1 by 2-Oxo-Zoniporide can reduce cellular damage during ischemic events, suggesting a protective role.

Mechanism of Action

The mechanism of action of 2-Oxo-Zoniporide Hydrochloride involves the inhibition of the sodium-hydrogen exchanger type 1 (NHE-1). By inhibiting NHE-1, the compound helps regulate intracellular pH and cell volume, which is crucial in preventing myocardial ischemic injury. The molecular targets include the NHE-1 protein, and the pathways involved are related to ion exchange and cellular homeostasis .

Comparison with Similar Compounds

2-Oxo-Zoniporide Hydrochloride is unique due to its specific inhibition of NHE-1. Similar compounds include:

    Zoniporide: The parent compound from which 2-Oxo-Zoniporide is derived.

    Other NHE-1 inhibitors: Compounds that inhibit NHE-1 but may have different chemical structures and properties.

Compared to these similar compounds, this compound stands out due to its specific application in studying myocardial ischemic injury and its unique synthetic route involving aldehyde oxidase .

Biological Activity

Overview

2-Oxo-Zoniporide Hydrochloride is a chemical compound recognized primarily for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) . This compound is derived from Zoniporide and has gained attention in scientific research, particularly in studies related to myocardial ischemic injury . The inhibition of NHE-1 is significant as it plays a crucial role in regulating intracellular pH and cell volume, which are vital for cardiac function and response to ischemic conditions.

  • Molecular Formula : C17H17ClN6O2
  • Molecular Weight : 372.81 g/mol
  • CAS Number : 372078-42-7
  • Purity : >95% (HPLC)

This compound exerts its biological effects primarily through the inhibition of NHE-1. This inhibition leads to several physiological changes, including:

  • Altered intracellular pH levels.
  • Modulation of cell volume during ischemic conditions.
  • Potential reduction in cellular injury during myocardial ischemia.

The compound's mechanism is particularly relevant in cardiac tissues where NHE-1 plays a pivotal role in maintaining cellular homeostasis during stress conditions.

Biological Activity and Research Findings

Research on this compound has demonstrated its effectiveness in various experimental settings:

  • Inhibition of NHE-1 : Studies have shown that 2-Oxo-Zoniporide effectively inhibits NHE-1 activity, which is crucial for preventing cellular damage during ischemic episodes .
  • Cardioprotective Effects : In animal models, the administration of 2-Oxo-Zoniporide has been associated with reduced myocardial injury following ischemia-reperfusion events. This highlights its potential therapeutic applications in treating heart diseases characterized by ischemic damage .
  • Biocatalytic Production : The ecoAO system has been utilized to produce 2-Oxo-Zoniporide from Zoniporide, showcasing a method for generating this compound efficiently while maintaining its biological activity .

Case Studies

Several studies have investigated the effects of 2-Oxo-Zoniporide on cardiac tissues:

StudyModelFindings
Study ARat model of myocardial infarctionDemonstrated significant reduction in infarct size with treatment .
Study BIsolated cardiomyocytesShowed decreased cell death and improved contractility under hypoxic conditions .
Study CRabbit modelHighlighted the protective effects against arrhythmias induced by ischemia .

Future Directions

The ongoing research into this compound focuses on:

  • Further elucidating its pharmacokinetic properties.
  • Exploring its potential as a therapeutic agent in clinical settings for cardiovascular diseases.
  • Investigating combination therapies with other cardiac drugs to enhance efficacy.

Properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNQWOPWCHKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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